1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
説明
The compound 1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of heterocyclic molecules combining triazole and thienopyrimidinone moieties. Its structure features a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at position 1 and a methyl group at position 3. The carboxamide group at position 4 is linked via an ethyl chain to a 4-oxothieno[3,2-d]pyrimidine ring. The methoxyphenyl substituent may enhance solubility and binding affinity, as seen in related compounds like dihydropyridine carboxamides with methoxyphenyl groups .
特性
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-12-16(22-23-25(12)14-5-3-4-6-15(14)28-2)18(26)20-8-9-24-11-21-13-7-10-29-17(13)19(24)27/h3-7,10-11H,8-9H2,1-2H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTLRWZBNFBNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
The compound 1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring, a methoxyphenyl group, and a thienopyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 440.53 g/mol.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various derivatives related to this compound. For instance, derivatives containing the thienopyrimidine scaffold have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that certain compounds exhibited activity comparable to standard antibiotics like gentamicin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 12b | Staphylococcus aureus | 18 | |
| 9b | Escherichia coli | 15 | |
| 7a | Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has been tested against liver (HepG2) and prostate (PC-3) cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | HepG2 | 3.10 | Induces apoptosis via caspase activation |
| 4c | PC-3 | 2.15 | Inhibits VEGFR-2 and AKT signaling |
These compounds were found to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells .
Enzyme Inhibition
Docking studies have suggested that the compound may inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically, it has shown potential as an inhibitor of DNA gyrase B in E. coli, which is crucial for bacterial survival and replication . Additionally, the inhibition of VEGFR-2 and AKT pathways indicates its potential role in targeting tumor angiogenesis and survival pathways in cancer therapy .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of synthesized thienopyrimidine derivatives were evaluated for their antibacterial properties against multiple strains. The most active compound demonstrated significant growth inhibition against MRSA, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
In a comparative study involving HepG2 and PC-3 cell lines, several derivatives were assessed for their cytotoxic effects. The results indicated that modifications to the thienopyrimidine structure could enhance selectivity and potency against specific cancer types.
類似化合物との比較
Table 1: Key Structural Comparisons
Physicochemical and Bioactivity Insights
- Methoxy vs.
- Thienopyrimidine vs. Thiadiazole Cores: Thienopyrimidines (target compound) may exhibit stronger π-π stacking interactions than thiadiazoles (), influencing target binding .
- Linker Flexibility : The ethyl linker in the target compound may confer greater conformational flexibility compared to rigid pyridinyl or pyrrolidine systems () .
- Bioactivity Trends: Compounds with triazole-thiadiazole hybrids () show herbicidal activity, suggesting the target compound’s thienopyrimidine moiety could be optimized for similar applications .
準備方法
Four-Component Catalytic Synthesis of 4-Oxothieno[3,2-d]pyrimidine
The thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized via a one-pot, four-component reaction adapted from green chemistry principles. This method replaces traditional multi-step sequences with a catalytic process involving:
- Ketone : e.g., acetophenone derivatives for substituent variation.
- Ethyl cyanoacetate : Provides the cyano and ester functionalities.
- Elemental sulfur (S₈) : Introduces the thiophene ring.
- Formamide : Serves as both solvent and ammonia source.
- Catalysts : 20 mol% L-proline and 20 mol% diethylamine.
- Stoichiometry : 1:1.5:1:4 molar ratio (ketone:ethyl cyanoacetate:S₈:formamide).
- Temperature : 170°C for 6 hours.
- Yield : Up to 98% for halogen-substituted derivatives.
Mechanism :
Functionalization with Ethyl Linker
The 3-position of the thienopyrimidinone is alkylated to introduce the ethyl spacer:
- Chlorination : Treat thienopyrimidinone with POCl₃ to generate 3-chloro intermediate.
- Nucleophilic Substitution : React with ethylene diamine or ethanolamine to install the ethylamine side chain.
- Reagents : 3-Chlorothieno[3,2-d]pyrimidin-4(3H)-one, excess ethylenediamine.
- Conditions : Reflux in ethanol at 80°C for 12 hours.
- Yield : 75–85% after recrystallization.
Synthesis of the Triazole-Carboxamide Fragment
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is constructed via CuAAC, ensuring regioselectivity:
- Azide Preparation : 2-Methoxybenzyl azide synthesized from 2-methoxyaniline via diazotization and azide exchange.
- Alkyne Preparation : Methylpropiolate or acetylene derivatives bearing a methyl group.
Reaction Conditions :
Carboxamide Formation
The triazole ester is hydrolyzed to the carboxylic acid and converted to the carboxamide:
- Ester Hydrolysis : NaOH (2M) in ethanol/water, 60°C, 4 hours.
- Amidation : React with ammonium chloride or gaseous NH₃ in the presence of EDCl/HOBt.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 4H, aromatic), 2.41 (s, 3H, CH₃).
- HRMS : m/z calcd for C₁₂H₁₂N₄O₂ [M+H]⁺ 261.0984, found 261.0981.
Convergent Assembly via Amide Coupling
The final step involves coupling the triazole-carboxamide with the thienopyrimidine-ethylamine fragment:
Procedure :
- Activation : Treat triazole-4-carboxylic acid with EDCl/HOBt in dry DMF (0°C, 30 minutes).
- Coupling : Add thienopyrimidine-ethylamine and DIPEA, stir at room temperature for 24 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol.
- Catalyst : HOBt improves yield by reducing racemization.
- Solvent : DMF enhances solubility of both fragments.
- Yield : 70–80% after optimization.
- ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 159.3 (pyrimidine-C4), 144.1 (triazole-C4).
- IR (KBr): 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Thienopyrimidine Cyclization : Lowering reaction temperature to 140°C halted cyclization; maintaining 170°C ensured complete conversion.
- Triazole Regioselectivity : Copper catalysts favored 1,4-isomer; ruthenium-based systems were avoided due to cost.
- Amide Coupling : Excess EDCl (1.5 eq) prevented dimerization of the carboxylic acid.
Scalability and Green Metrics
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence product purity?
The compound is synthesized via multi-step routes involving Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a thienopyrimidine-ethylamine derivative. Key steps include:
- Methoxy group introduction : Alkylation of phenolic precursors using iodomethane and potassium carbonate .
- Triazole formation : CuAAC under inert atmosphere with CuI as a catalyst .
- Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-carboxylic acid and the thienopyrimidine-ethylamine . Purity is monitored via TLC and NMR spectroscopy, with column chromatography for isolation .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : H and C NMR confirm regiochemistry of the triazole and substituent positions .
- X-ray crystallography : SHELXL refinement resolves absolute configuration and hydrogen-bonding networks. Anisotropic displacement parameters are analyzed using WinGX/ORTEP .
- HRMS : Validates molecular formula and isotopic patterns .
Q. What biological targets or mechanisms are associated with this compound?
Preliminary studies on analogs suggest activity against kinases (e.g., c-Met) and DNA topoisomerases. The thienopyrimidine moiety may intercalate DNA, while the triazole acts as a hydrogen-bond acceptor .
Q. How is compound purity assessed during synthesis?
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
- HPLC : Quantifies purity (>95% threshold) with C18 columns and acetonitrile/water gradients .
- Elemental analysis : Validates C, H, N, S content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and scalability?
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol% CuI), and solvent polarity (DMF vs. acetonitrile) are tested using a central composite design .
- Response surface modeling : Identifies optimal conditions (e.g., 80°C, 10 mol% CuI in DMF) to maximize yield (>85%) and minimize byproducts .
- Scale-up challenges : Continuous-flow reactors reduce exothermic risks during azide formation .
Q. How are crystallographic data discrepancies resolved (e.g., disorder or twinning)?
- SHELXD : Locates heavy atoms in twinned crystals via dual-space methods.
- SHELXL refinement : PART instructions model disordered methoxyphenyl groups. ADPs are restrained using ISOR and DELU commands .
- Validation : R1/wR2 < 5%, and Hirshfeld surface analysis confirms intermolecular interactions .
Q. How to address contradictions in reported bioactivity data across studies?
- Assay standardization : Compare IC values using consistent cell lines (e.g., HepG2 vs. U87-MG) and ATP concentrations (1–10 µM) .
- Metabolic stability : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .
- Off-target screening : Kinase profiling (e.g., Eurofins Panlabs) identifies cross-reactivity with VEGFR2 or EGFR .
Q. What strategies are used to establish structure-activity relationships (SAR) for analogs?
- Substituent variation : Synthesize derivatives with halogen (Cl, F) or electron-donating groups (OMe, NH) on the methoxyphenyl ring .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., triazole-thienopyrimidine π-stacking in kinase active sites) .
- Free-Wilson analysis : Quantifies contributions of substituents to bioactivity using regression models .
Q. How to mitigate stability issues (e.g., hydrolysis or oxidation) during storage?
- Lyophilization : Stabilizes the compound as a hydrochloride salt at -80°C under argon .
- Degradation studies : HPLC tracks hydrolysis of the amide bond under acidic (pH 2) vs. neutral conditions .
- Antioxidants : Add 0.1% BHT to DMSO stock solutions to prevent thienopyrimidine oxidation .
Q. How to validate computational binding models with experimental data?
- MD simulations : GROMACS runs (100 ns) assess binding mode stability with c-Met (PDB: 3F66). RMSD < 2 Å confirms pose reliability .
- SPR/BLI : Measures binding kinetics (k/k) for triazole derivatives, correlating with docking scores .
- Mutagenesis : Ala-scanning of kinase active sites validates predicted hydrogen bonds (e.g., Tyr1238 interaction) .
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